DAPI (4',6-diamidino-2-phenylindole) Dihydrochloride: A Technical Guide for Research Applications
DAPI (4',6-diamidino-2-phenylindole) Dihydrochloride: A Technical Guide for Research Applications
An in-depth guide for researchers, scientists, and drug development professionals on the applications and methodologies of DAPI, a widely used fluorescent nuclear stain.
DAPI (4',6-diamidino-2-phenylindole) dihydrochloride (B599025) is a fluorescent stain that exhibits a strong affinity for adenine-thymine (A-T) rich regions of double-stranded DNA.[1][2][3] This property has made it an indispensable tool in cellular and molecular biology research for visualizing cell nuclei and quantifying DNA content. Upon binding to dsDNA, DAPI's fluorescence is enhanced by approximately 20-fold, emitting a bright blue light under ultraviolet (UV) excitation.[4][5][6] It is extensively utilized in a variety of techniques, including fluorescence microscopy, flow cytometry, and chromosome staining.[4][7]
Core Applications in Research
DAPI's versatility allows for its use in a multitude of research applications:
-
Nuclear Counterstaining: In fluorescence microscopy, DAPI is a popular choice for counterstaining nuclei, providing a clear reference point for the location of other fluorescently labeled cellular components.[4][8] Its distinct blue fluorescence shows minimal spectral overlap with commonly used green and red fluorophores like GFP and mCherry, making it ideal for multicolor imaging experiments.[1][4]
-
Cell Counting and Proliferation Assays: The direct correlation between DAPI's fluorescence intensity and the amount of DNA allows for accurate cell counting and assessment of cell proliferation.[4][6]
-
Apoptosis Detection: A hallmark of apoptosis is chromatin condensation and nuclear fragmentation. DAPI staining allows for the clear visualization of these morphological changes, making it a valuable tool in studies of programmed cell death.[9][10]
-
Cell Cycle Analysis: By quantifying the DNA content of a cell population using flow cytometry, DAPI can be used to determine the distribution of cells in different phases of the cell cycle (G1, S, and G2/M).[10][11][12] Cells in the G2/M phase will have twice the DNA content, and thus twice the fluorescence intensity, of cells in the G1 phase.[10]
-
Mycoplasma Contamination Detection: DAPI can be used to detect mycoplasma contamination in cell cultures. These bacteria, which lack a cell wall, will appear as small, brightly stained particles outside of the cell nuclei when stained with DAPI.[1][10]
-
Viability Staining: While DAPI can penetrate the membranes of both live and fixed cells, it does so less efficiently in live cells.[1] At low concentrations, it is largely excluded from viable cells with intact membranes but can readily enter dead or membrane-compromised cells, making it a useful indicator of cell viability in flow cytometry.[5][6]
Physicochemical and Spectral Properties
DAPI's utility is underpinned by its specific spectral and binding characteristics. The dihydrochloride salt form is commonly used due to its solubility in water.
| Property | Value | Reference |
| Chemical Formula | C₁₆H₁₅N₅ · 2HCl | [6] |
| Molecular Weight | 350.3 g/mol | [6] |
| Excitation Maximum (DNA-bound) | 358 nm | [1][6] |
| Emission Maximum (DNA-bound) | 461 nm | [1][5][13] |
| Excitation Maximum (Free form) | 340 nm | [6] |
| Emission Maximum (Free form) | 488 nm | [6] |
| Emission Maximum (RNA-bound) | 500 nm | [1][6] |
| Molar Extinction Coefficient | 27,000 cm⁻¹M⁻¹ | [14] |
| Quantum Yield (DNA-bound) | 0.92 | [14] |
Experimental Protocols
Preparation of DAPI Stock and Working Solutions
Stock Solution (e.g., 5 mg/mL or 14.3 mM):
-
Add 2 mL of deionized water or dimethylformamide (DMF) to a vial containing 10 mg of DAPI dihydrochloride.[15]
-
DAPI has poor solubility in water; sonicate if necessary to fully dissolve the powder.[15]
-
Store the stock solution at 2–6°C for up to 6 months or at -20°C for longer-term storage. Protect from light.[6][15]
Working Solution (Concentrations vary by application):
-
For Fixed Cell Staining (Microscopy): A common final concentration is 300 nM.[4][15] Dilute the stock solution in phosphate-buffered saline (PBS). For example, create an intermediate dilution of 300 µM by adding 2.1 µL of a 14.3 mM stock to 100 µL of PBS. Then, dilute this intermediate solution 1:1000 in PBS to achieve a final concentration of 300 nM.[15]
-
For Flow Cytometry (Cell Cycle): A typical working solution is 1 µg/mL in a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).[11]
Staining Protocol for Fixed Cultured Cells (Fluorescence Microscopy)
This protocol is suitable for cells grown on coverslips or in culture plates.
-
Fixation: Fix cells with 4% paraformaldehyde in PBS for 10–15 minutes at room temperature.[9]
-
Washing: Gently wash the cells two to three times with PBS to remove excess fixative.[9]
-
Permeabilization (Optional but Recommended): To ensure efficient entry of DAPI into the nucleus, permeabilize the cells with 0.1% Triton X-100 in PBS for 5–10 minutes at room temperature.[9]
-
Washing: Wash the cells again with PBS.
-
DAPI Staining: Add a sufficient volume of DAPI working solution (e.g., 300 nM in PBS) to completely cover the cells.[15]
-
Incubation: Incubate for 1–5 minutes at room temperature, protected from light.[15]
-
Final Washes: Remove the staining solution and wash the cells two to three times with PBS to remove unbound dye and reduce background fluorescence.[9][15]
-
Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.
-
Imaging: Visualize the stained nuclei using a fluorescence microscope equipped with a DAPI filter set (UV excitation and blue emission).[7]
Staining Protocol for Flow Cytometry (Cell Cycle Analysis)
This protocol is designed for analyzing the DNA content of a cell suspension.
-
Cell Collection: Harvest between 1 and 10 million cells. Centrifuge at 500 x g for 5 minutes at 4°C.[11]
-
Washing: Wash the cell pellet twice with cold PBS.[11]
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add the cell suspension to 4.5 mL of ice-cold 70% ethanol (B145695).[11]
-
Incubation: Incubate the cells in ethanol for at least 2 hours at 4°C. Cells can be stored at -20°C for longer periods.[11]
-
Rehydration: Centrifuge the fixed cells at 1000 x g for 5 minutes and discard the supernatant. Resuspend the pellet in 5 mL of PBS and incubate for 15 minutes at room temperature.[11]
-
Staining: Centrifuge the cells again and resuspend the pellet in 300 µL of DAPI/Triton X-100 staining solution (e.g., 1 µg/mL DAPI in 0.1% Triton X-100 in PBS).[11]
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.[11]
-
Analysis: Transfer the cell suspension to appropriate tubes for analysis on a flow cytometer equipped with a UV or violet laser.[5][11]
Logical Relationships and Considerations
Live vs. Fixed Cell Staining
The choice between staining live or fixed cells is a critical consideration.
-
Fixed Cells: DAPI readily permeates the membranes of fixed and permeabilized cells, resulting in bright and consistent nuclear staining.[2] This is the preferred method for most imaging and cell cycle applications.
-
Live Cells: While DAPI can enter live cells, its membrane permeability is limited.[1] Higher concentrations and longer incubation times may be required, which can lead to cytotoxicity.[2][9] For live-cell nuclear staining, Hoechst 33342 is often a preferred alternative due to its greater membrane permeability.[4][13]
Safety and Handling
Although not shown to be mutagenic to E. coli, DAPI is a DNA-binding agent and is listed as a known mutagen by some manufacturers.[1] Therefore, it should be handled with care, and appropriate personal protective equipment should be worn.
Conclusion
DAPI (dihydrochloride) remains a cornerstone fluorescent probe in biological research. Its strong and specific binding to DNA, coupled with its bright blue fluorescence, provides a simple and effective method for visualizing nuclei and quantifying DNA content. From fundamental cell biology to complex drug development assays, DAPI's versatility and reliability ensure its continued prominence in the laboratory.
References
- 1. DAPI - Wikipedia [en.wikipedia.org]
- 2. betalifesci.com [betalifesci.com]
- 3. DAPI: a DNA-specific fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DAPI (4',6-diamidino-2-phenylindole) | Thermo Fisher Scientific - US [thermofisher.com]
- 5. beckman.com [beckman.com]
- 6. cdn.stemcell.com [cdn.stemcell.com]
- 7. optolongfilter.com [optolongfilter.com]
- 8. DAPI Protocol for Fluorescence Imaging | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. astorscientific.us [astorscientific.us]
- 10. bosterbio.com [bosterbio.com]
- 11. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 12. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. FluoroFinder [app.fluorofinder.com]
- 15. DAPI Protocol for Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
